molecular formula C15H13N3O2S2 B2722795 1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1170192-68-3

1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No. B2722795
CAS RN: 1170192-68-3
M. Wt: 331.41
InChI Key: UVYMKXDRWFXAIQ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
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Scientific Research Applications

Apoptosis Induction and Anticancer Activity

Compounds structurally related to the specified chemical, particularly those involving 1,2,4-oxadiazole rings, have been identified as potent apoptosis inducers. These compounds exhibit significant anticancer activity across various cancer cell lines, including breast and colorectal cancers. Through caspase- and cell-based assays, certain derivatives have been shown to cause cell cycle arrest and apoptosis. Moreover, structure-activity relationship (SAR) studies have highlighted the importance of specific substituents for their anticancer efficacy, underscoring their potential as therapeutic agents against cancer (Zhang et al., 2005).

Antimicrobial and Antitubercular Properties

Research has also focused on the antimicrobial and antitubercular properties of 1,3,4-oxadiazole derivatives. These studies reveal that the pharmacological activities of such compounds, including their antimicrobial and antitubercular effects, depend significantly on the nature of the substituents present. The development of novel 1,3,4-oxadiazolyl tetrahydropyridines has shown promise in combating MCF-7 breast cancer cell lines, illustrating their broad-spectrum biomedical applications (Redda & Gangapuram, 2007).

Photoluminescent Materials for OLED Devices

The quest for red fluorescent materials suitable for OLED (Organic Light Emitting Diode) devices has led to the synthesis of 1,2,5-oxadiazolo[3,4-c]pyridines with thiophene rings. These compounds demonstrate promising fluorescent properties in solution and solid states, making them viable candidates for use in OLED technologies (Gorohmaru et al., 2002).

Electronic and Optical Materials

Furthermore, 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives have been explored for their optical, electronic, and charge transport properties. These materials have shown potential in luminescent materials and charge transport applications, particularly for OLEDs. The studies suggest that the introduction of specific substituents can significantly alter the photophysical properties of these compounds, enhancing their applicability in electronic devices (Sun & Jin, 2017).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13-7-10(8-18(13)9-11-3-1-5-21-11)14-16-15(20-17-14)12-4-2-6-22-12/h1-6,10H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYMKXDRWFXAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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